Chemical structure and properties of 1-Amino-1-deoxy-beta-D-galactose
Chemical structure and properties of 1-Amino-1-deoxy-beta-D-galactose
Topic: Chemical Structure and Properties of 1-Amino-1-deoxy-beta-D-galactose Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structure, Synthesis, and Physicochemical Characterization
Executive Summary
1-Amino-1-deoxy-beta-D-galactose (commonly referred to as
This compound serves as a critical intermediate in the synthesis of N-linked glycopeptide mimetics and is widely employed as a reversible competitive inhibitor of
Chemical Identity & Stereochemistry
Nomenclature and Identifiers[1]
-
IUPAC Name: (2R,3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
-
Common Name:
-D-Galactosylamine; 1-Amino-1-deoxy- -D-galactose -
CAS Number: 74867-91-7 (specific to
-anomer); 50444-86-5 (general) -
Molecular Formula:
[1][2][3]
Structural Analysis
The molecule adopts a
-
Anomeric Effect vs. Sterics: While the anomeric effect typically stabilizes electronegative substituents in the axial (
) position, the formation of galactosylamine under Kochetkov conditions (ammonium bicarbonate) preferentially yields the -anomer. This is thermodynamically driven by the minimization of 1,3-diaxial interactions and the stabilization of the carbamate intermediate during synthesis. -
Ring Configuration:
-
C1: Equatorial
( ) -
C2: Equatorial
-
C3: Equatorial
-
C4: Axial
(Characteristic of Galactose) -
C5: Equatorial
-
Physicochemical Properties[3][5][6][7]
Stability and Hydrolysis
Glycosylamines are inherently unstable in aqueous solution, existing in equilibrium with the open-chain imine and the hydrolyzed parent sugar.
-
Hydrolytic Instability: In acidic media (pH < 5), the amino group is protonated. The resulting ammonium species is a potent leaving group, leading to rapid formation of the oxocarbenium ion and subsequent hydrolysis to D-galactose and ammonia.
-
Mutarotation: In solution, pure
-D-galactosylamine can mutarotate to the -anomer or hydrolyze. However, the -form is generally the kinetic and thermodynamic product isolated from ammonium bicarbonate reactions.
Basicity (pKa)
-
pKa:
-
Mechanistic Insight: The pKa of the C1-amine is significantly lower than that of alkylamines (pKa ~10.5) or C2-aminosugars (pKa ~8.0). This reduction in basicity is caused by the negative hyperconjugation of the nitrogen lone pair into the
orbital of the endocyclic C1-O5 bond (anomeric effect), which delocalizes electron density and reduces proton affinity.
Physical Constants
| Property | Value | Notes |
| Melting Point | 142°C (decomposes) | Distinct from galactose (mp 167°C) |
| Solubility | High in | Insoluble in non-polar solvents ( |
| Optical Rotation | ( | |
| Appearance | White crystalline powder | Hygroscopic |
Synthesis Protocol: Kochetkov Amination[8]
The standard method for synthesizing
Reaction Mechanism Visualization
The following diagram illustrates the conversion of D-galactose to the glycosylamine via the carbamate intermediate.
Step-by-Step Protocol
Reagents: D-Galactose, Ammonium Bicarbonate (
-
Saturation: Dissolve D-galactose (e.g., 5.0 g) in a saturated aqueous solution of ammonium bicarbonate (approx. 50-60 mL). Ensure the solution is fully saturated with salt.
-
Incubation: Seal the reaction vessel tightly to prevent ammonia loss. Stir at 40°C for 48-72 hours .
-
Note: Monitoring by TLC is difficult due to the instability of the amine on silica. NMR of aliquots in
is preferred.
-
-
Desalting: The reaction mixture will contain excess salt. Dilute with water and flash-freeze.
-
Lyophilization: Lyophilize the mixture repeatedly. Ammonium bicarbonate is volatile and will sublime during freeze-drying. Repeat the addition of water and lyophilization 3-4 times until a constant weight is achieved.
-
Purification (Optional): If high purity is required, the product can be recrystallized from aqueous methanol, though the crude lyophilizate is often sufficient (>95%
) for downstream acylation.
Critical Precaution: Do not attempt to purify via silica gel chromatography, as the acidic nature of silica will catalyze hydrolysis.
Characterization Techniques
Nuclear Magnetic Resonance (NMR)
-NMR is the definitive method for confirming the-
Anomeric Proton (H-1): The signal typically appears at
4.0 – 4.2 ppm . -
Coupling Constant (
): This is the diagnostic parameter.-
-Anomer:
. This large coupling constant indicates a trans-diaxial relationship between H-1 (axial) and H-2 (axial). -
-Anomer:
(H-1 equatorial, H-2 axial).
-
-Anomer:
-
Solvent: Spectra should be recorded in
or DMSO- immediately after dissolution to minimize mutarotation artifacts.
Mass Spectrometry[6]
-
ESI-MS: Observe
at 180.17. -
Note: Avoid acidic matrices in MALDI or LC-MS mobile phases to prevent on-column hydrolysis.
Biological & Pharmaceutical Relevance[1][9][10]
Glycomimetics and N-Glycan Synthesis
1-Amino-1-deoxy-beta-D-galactose is a "privileged scaffold" for constructing N-glycopeptides.
-
Lansbury Aspartylation: The glycosylamine reacts with aspartic acid derivatives (activated esters) to form the
-glycosidic linkage found in natural glycoproteins (GlcNAc-Asn linkage mimics). -
Click Chemistry: The amine can be converted to an azide (1-azido-1-deoxy-galactose) for CuAAC click reactions, labeling cell surfaces.
Enzyme Inhibition
It acts as a reversible competitive inhibitor for:
- -Galactosidase (E. coli / Human): The amine mimics the oxocarbenium ion transition state or the galactosyl-enzyme intermediate.
-
Galactose Oxidase: Used to stabilize the enzyme during purification or structural studies.
Hydrolysis Equilibrium Diagram
Understanding the breakdown pathway is essential for storage and assay design.
References
-
Likhosherstov, L. M., et al. (1986). A new simple synthesis of amino sugar beta-D-glycosylamines. Carbohydrate Research.
-
Isbell, H. S., & Frush, H. L. (1950). Mutarotation, Hydrolysis, and Structure of D-Galactosylamines. Journal of Research of the National Bureau of Standards.
-
Townsend, S. D., & Talbert, J. A. (2024).[5] Evaluation of Kochetkov Hemiaminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. Carbohydrate Research.
-
Cohen-Anisfeld, S. T., & Lansbury, P. T. (1993). A convergent approach to the chemical synthesis of asparagine-linked glycopeptides. Journal of the American Chemical Society.
-
PubChem. (n.d.).[6] 1-Amino-1-deoxy-beta-D-galactose Compound Summary. National Library of Medicine.
Sources
- 1. beta-D-galactosamine | C6H13NO5 | CID 449462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Showing Compound Galactosamine (FDB004663) - FooDB [foodb.ca]
- 4. D-Galactosamine | C6H13NO5 | CID 24154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyl-beta-D-galactosamine | C8H15NO6 | CID 440552 - PubChem [pubchem.ncbi.nlm.nih.gov]
